molecular formula C12H14N2O2 B3208693 5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione CAS No. 1052563-94-6

5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B3208693
CAS No.: 1052563-94-6
M. Wt: 218.25 g/mol
InChI Key: YZNZRMCEURBFOR-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dimethylphenyl group and a methyl group attached to the imidazolidine ring

Preparation Methods

The synthesis of 5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the imidazolidine ring to form amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively. These reactions introduce functional groups onto the aromatic ring, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

    5-Phenyl-5-methylimidazolidine-2,4-dione: This compound lacks the dimethyl groups on the phenyl ring, which may result in different chemical and biological properties.

    5-(2-Methylphenyl)-5-methylimidazolidine-2,4-dione: This compound has only one methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione: This compound has a methyl group at a different position on the phenyl ring, which may influence its chemical behavior and interactions.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-4-5-9(8(2)6-7)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNZRMCEURBFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(C(=O)NC(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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